

3-Bromo-7-nitroimidazo[1,2-a]pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Cat. No.: B582319

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An In-depth Technical Guide on 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Disclaimer: **3-Bromo-7-nitroimidazo[1,2-a]pyridine** is not a widely cataloged compound in publicly accessible chemical databases or literature. Therefore, this guide provides information based on the established chemical principles of the imidazo[1,2-a]pyridine scaffold and data from closely related analogs. Experimental data for the target compound should be generated and validated in a laboratory setting.

Chemical Structure and IUPAC Name

The chemical structure of **3-Bromo-7-nitroimidazo[1,2-a]pyridine** consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at position 3 and a nitro group at position 7.

Chemical Structure:

IUPAC Name: **3-bromo-7-nitroimidazo[1,2-a]pyridine**

Physicochemical Properties

No experimental physicochemical data for **3-Bromo-7-nitroimidazo[1,2-a]pyridine** has been found. The following table summarizes data for related compounds to provide an estimate of its

properties.

| Property | 3-Bromoimidazo[1,2-a]pyridine | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | 7-Bromoimidazo[1,2-a]pyridine |
|-------------------|--|---|--|
| Molecular Formula | C ₇ H ₅ BrN ₂ | C ₇ H ₄ BrN ₃ O ₂ | C ₇ H ₅ BrN ₂ |
| Molecular Weight | 197.03 g/mol [1] | 242.03 g/mol [2] | 197.03 g/mol [3] |
| CAS Number | 4926-47-0[1] | 52310-43-7[2] | 808744-34-5[3] |
| Melting Point | 90-95 °C[1] | Not available | Not available |
| Appearance | Solid | Not available | Not available |

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for **3-Bromo-7-nitroimidazo[1,2-a]pyridine** can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines. A common method is the condensation reaction between a substituted 2-aminopyridine and an α -halocarbonyl compound.

Proposed Synthetic Pathway:

A potential synthesis could involve the bromination of 7-nitroimidazo[1,2-a]pyridine or the cyclization of 2-amino-4-nitropyridine with a suitable brominating and cyclizing agent.

Detailed Hypothetical Protocol:

- Starting Material: 2-amino-4-nitropyridine.
- Reaction: Cyclization with bromoacetaldehyde or a similar reagent.
- Step 1: Dissolution: Dissolve 2-amino-4-nitropyridine in a suitable solvent such as ethanol or DMF.
- Step 2: Addition of Reagent: Add bromoacetaldehyde to the solution.

- Step 3: Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reaction.
- Step 4: Work-up: After cooling, the reaction mixture would be neutralized, and the product extracted with an organic solvent.
- Step 5: Purification: The crude product would then be purified using column chromatography or recrystallization to yield **3-bromo-7-nitroimidazo[1,2-a]pyridine**.

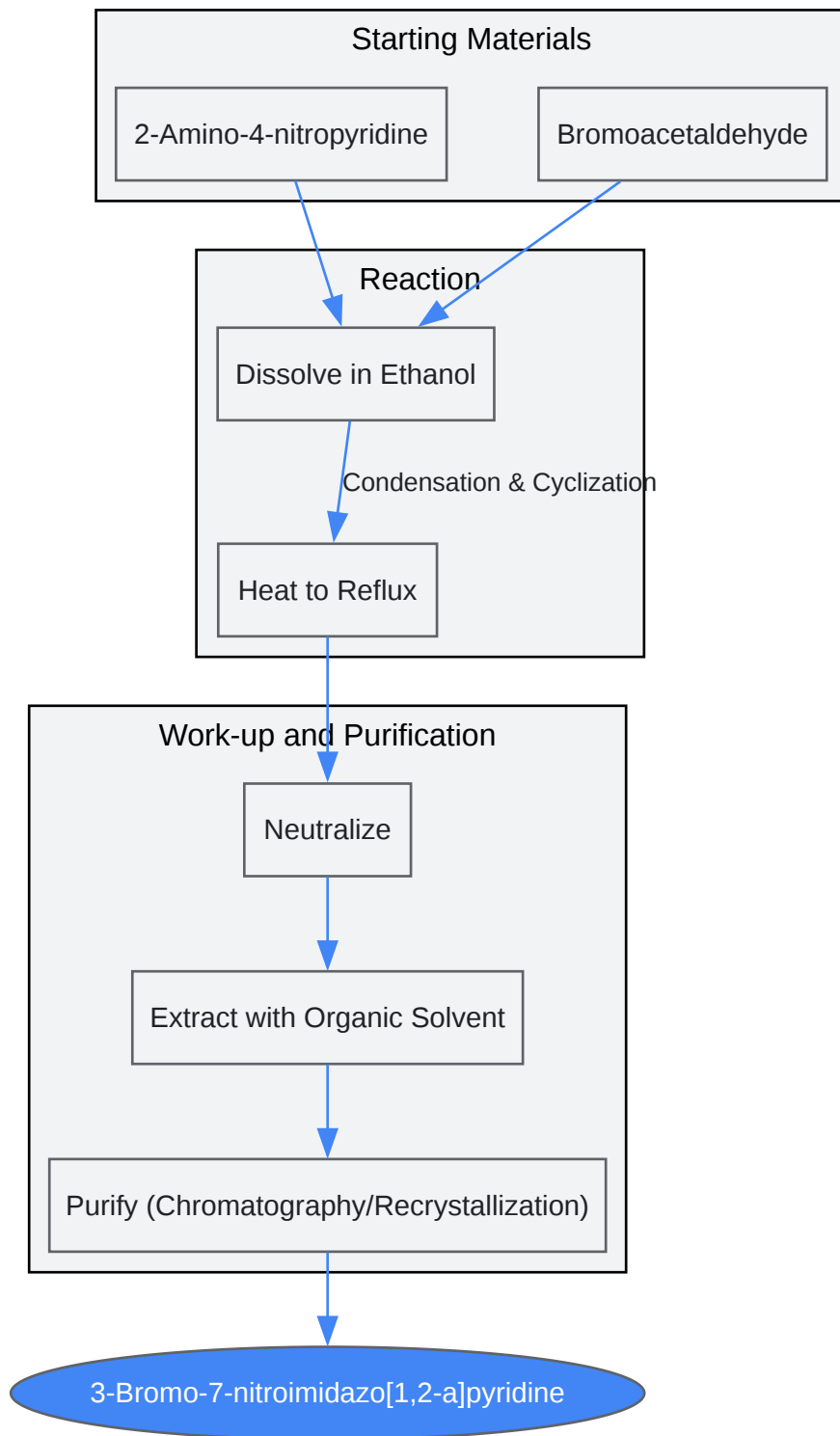
Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiprotozoal properties.^[4] The presence of a nitro group, in particular, is often associated with antimicrobial and antiprotozoal activity, as seen in related 3-nitroimidazo[1,2-a]pyridine derivatives which have shown antileishmanial activity.^[5]

Given the structural similarities, **3-Bromo-7-nitroimidazo[1,2-a]pyridine** could be investigated for similar biological activities. The nitro group could potentially be reduced by nitroreductase enzymes in anaerobic bacteria or protozoa, leading to cytotoxic reactive species.

Visualizations

Proposed Synthetic Workflow for 3-Bromo-7-nitroimidazo[1,2-a]pyridine

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